Cyclosporin A-Derivative 2
Overview
Description
Cyclosporin A-Derivative 2 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. Cyclosporin A is primarily used to prevent organ transplant rejection and treat certain autoimmune diseases. This compound has been developed to enhance the therapeutic properties of the parent compound while reducing its side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A-Derivative 2 involves the modification of the amino acid sequence of Cyclosporin A. One common method includes oxidative cleavage of Cyclosporin A followed by condensation with specific amines. For example, the amino-modified Cyclosporin can be prepared by oxidative cleavage followed by condensation with 1,2-ethylenediamine .
Industrial Production Methods
Industrial production of Cyclosporin A and its derivatives typically involves submerged fermentation using the fungus Tolypocladium inflatum. The production process includes optimizing the culture medium, immobilization techniques, and mutational approaches to enhance yield .
Chemical Reactions Analysis
Types of Reactions
Cyclosporin A-Derivative 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various amino-modified derivatives of Cyclosporin A, which exhibit different pharmacological properties .
Scientific Research Applications
Cyclosporin A-Derivative 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on cellular processes and immune response.
Medicine: Explored for its potential in treating autoimmune diseases, preventing organ transplant rejection, and as an anti-cancer agent
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
Cyclosporin A-Derivative 2 exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factors, ultimately suppressing the immune response .
Comparison with Similar Compounds
Cyclosporin A-Derivative 2 is compared with other similar compounds, such as:
Cyclosporin A: The parent compound with potent immunosuppressive properties.
Cyclosporin G: An analogue with reduced nephrotoxicity and potent immunosuppressive effects.
Non-immunosuppressive analogues: Modified derivatives that do not exhibit immunosuppressive properties but have other therapeutic applications.
Cyclosporin A-Derivative 2 is unique due to its enhanced therapeutic profile and reduced side effects compared to the parent compound and other analogues .
Properties
IUPAC Name |
methyl 2-[[(2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoyl]-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H104N10O13/c1-24-26-27-37(13)49(81-40(16)69)48(52(73)62-41(25-2)54(75)63(17)31-45(70)80-23)68(22)58(79)47(36(11)12)67(21)56(77)44(30-34(7)8)66(20)55(76)43(29-33(5)6)65(19)53(74)39(15)61-50(71)38(14)60-51(72)42(28-32(3)4)64(18)57(78)46(59)35(9)10/h24,26,32-39,41-44,46-49H,25,27-31,59H2,1-23H3,(H,60,72)(H,61,71)(H,62,73)/b26-24+/t37-,38+,39-,41+,42+,43+,44+,46+,47+,48+,49-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFGUZDCBKWXNG-LIVSJIKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H104N10O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1149.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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